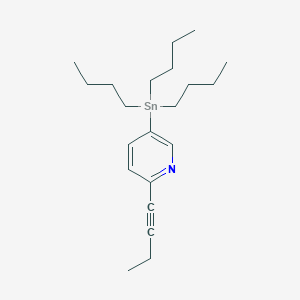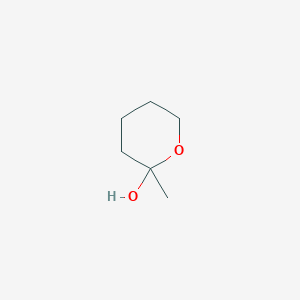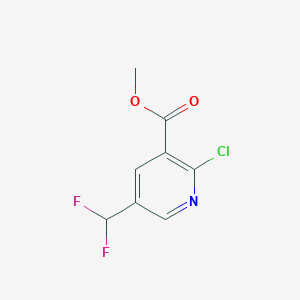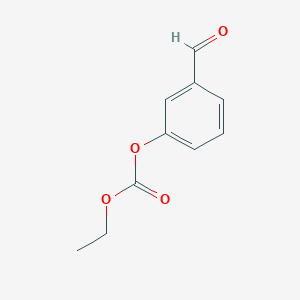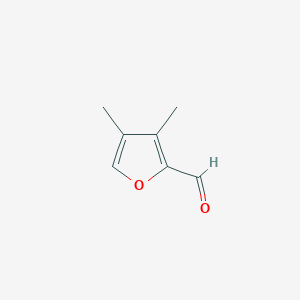
3,4-Dimethylfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 3 and 4, and an aldehyde group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan derivatives are treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction introduces the formyl group at the desired position on the furan ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic conversion of biomass-derived furfural. This method is advantageous due to its sustainability and the use of renewable resources .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 3,4-Dimethylfuran-2-carboxylic acid.
Reduction: 3,4-Dimethylfuran-2-methanol.
Substitution: Depending on the reagents used, various substituted furans can be obtained.
Applications De Recherche Scientifique
3,4-Dimethylfuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive compounds and natural product analogs.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 3,4-Dimethylfuran-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in organic synthesis to create complex molecular architectures. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Furfural: A furan derivative with an aldehyde group at position 2, but without methyl substitutions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at position 5 and an aldehyde group at position 2.
2,5-Dimethylfuran: A furan derivative with methyl groups at positions 2 and 5, but without an aldehyde group.
Uniqueness: 3,4-Dimethylfuran-2-carbaldehyde is unique due to the specific positioning of its methyl groups and aldehyde group, which confer distinct reactivity and properties compared to other furan derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
854778-72-6 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
3,4-dimethylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3 |
Clé InChI |
LBNGKDIXNBJVFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=C1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


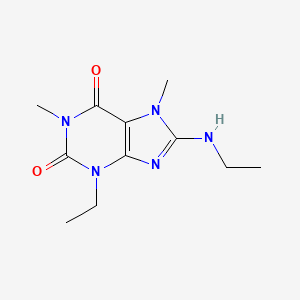
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

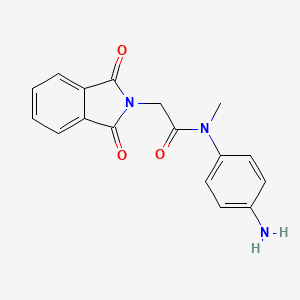
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)



